3-(Naphthalen-1-ylmethoxy)propanenitrile
Overview
Description
3-(Naphthalen-1-ylmethoxy)propanenitrile is an organic compound that belongs to the class of nitriles It features a naphthalene ring attached to a propanenitrile group through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-ylmethoxy)propanenitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide, P4O10.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide.
Industrial Production Methods
Industrial production methods for nitriles often involve the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol or propionaldehyde can produce propanenitrile .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-ylmethoxy)propanenitrile can undergo various chemical reactions, including:
Hydrolysis: Nitriles can be hydrolyzed by either dilute acid or dilute alkali followed by acidification to give a carboxylic acid.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nitriles can undergo nucleophilic substitution reactions, where the -CN group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Dilute acid or dilute alkali followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Cyanide ion (CN-) in ethanolic solution.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-(Naphthalen-1-ylmethoxy)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-ylmethoxy)propanenitrile involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through its ability to undergo hydrolysis, reduction, and substitution reactions, which can alter its chemical structure and properties .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A smaller nitrile compound used as a solvent in various chemical reactions.
Butyronitrile: Another aliphatic nitrile with a longer carbon chain.
Uniqueness
3-(Naphthalen-1-ylmethoxy)propanenitrile is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to simpler nitriles like propionitrile and acetonitrile. This structural complexity allows for a broader range of applications and reactivity in scientific research .
Properties
IUPAC Name |
3-(naphthalen-1-ylmethoxy)propanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-4-10-16-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8H,4,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKCMYGHIGLNDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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